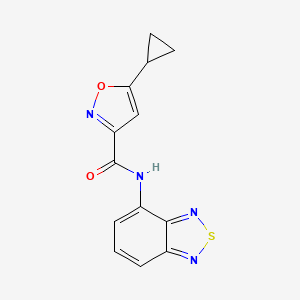

N-(2,1,3-benzothiadiazol-4-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide

Description

N-(2,1,3-Benzothiadiazol-4-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted at the 3-position with a carboxamide group linked to a benzothiadiazole moiety and at the 5-position with a cyclopropyl group. The benzothiadiazole component is notable for its electron-deficient aromatic system, which is often leveraged in pharmaceuticals and materials science for its bioactivity and electronic properties . The cyclopropyl substituent may enhance metabolic stability or influence conformational rigidity.

Properties

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2S/c18-13(10-6-11(19-15-10)7-4-5-7)14-8-2-1-3-9-12(8)17-20-16-9/h1-3,6-7H,4-5H2,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOHLPCLRYRHEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NC3=CC=CC4=NSN=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often involve the use of catalysts such as palladium and reagents like zinc cyanide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the isoxazole ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The benzothiadiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The isoxazole ring can also contribute to the compound’s bioactivity by interacting with cellular components .

Comparison with Similar Compounds

Structural and Functional Analogues

Luminespib (5-[2,4-Dihydroxy-5-(propan-2-yl)phenyl]-N-ethyl-4-{4-[(morpholin-4-yl)methyl]phenyl}-1,2-oxazole-3-carboxamide)

- Structure : Shares the 1,2-oxazole-3-carboxamide core but replaces the benzothiadiazole with a dihydroxyaryl group and incorporates morpholine and ethyl groups.

- Application : A heat shock protein 90 (Hsp90) inhibitor, shown to suppress HIV-1 rebound in preclinical models .

- Key Differences :

- The morpholine and ethyl groups enhance solubility compared to the hydrophobic benzothiadiazole in the target compound.

- Luminespib’s dihydroxyaryl group likely engages in hydrogen bonding with Hsp90, whereas the benzothiadiazole in the target compound may prioritize aromatic interactions.

Isoxaflutole ((5-Cyclopropyl-1,2-oxazol-4-yl)-[2-methylsulfonyl-4-(trifluoromethyl)phenyl]methanone)

- Structure : Features a 1,2-oxazole substituted at the 4-position with a ketone-linked aryl group and at the 5-position with cyclopropyl.

- Application : A herbicide targeting 4-hydroxyphenylpyruvate dioxygenase (HPPD) in plants .

- Key Differences: The 4-position substitution (methanone vs. Isoxaflutole’s trifluoromethyl and methylsulfonyl groups enhance soil mobility and herbicidal potency, unlike the target compound’s benzothiadiazole.

N-[1-(2-Chloroacetyl)piperidin-4-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide

- Structure : Contains a piperidine ring substituted with a chloroacetyl group at the carboxamide nitrogen.

- Molecular Weight : 311.764 .

- Key Differences: The piperidine moiety may improve blood-brain barrier penetration, whereas the benzothiadiazole could limit CNS activity due to higher polarity.

4-(Azidomethyl)-5-cyclopropyl-1,2-oxazole

- Structure : Lacks the carboxamide group but includes an azidomethyl substituent.

- Application : Likely used in click chemistry for bioconjugation due to the azide group .

- Key Differences: The azidomethyl group enables rapid coupling reactions, contrasting with the target compound’s focus on receptor binding.

Tabulated Comparison of Key Features

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 253.27 g/mol

- SMILES Notation : CN1C(=O)C(=C2C=CC(=N1)S(=C2N)N)C(=O)C(C)C

Research indicates that this compound exhibits antitumor activity through the inhibition of specific kinases involved in cancer progression. The compound has been shown to target the BRAF and VEGFR-2 pathways, which are critical in various malignancies.

Anticancer Activity

A study evaluating the anticancer properties of this compound revealed that it demonstrates potent cytotoxic effects against several cancer cell lines. The following table summarizes the IC values observed in vitro:

| Cell Line | IC (µM) | Reference Drug (Sorafenib) |

|---|---|---|

| Hepatocellular Carcinoma (HePG-2) | 5.05 | 9.18 |

| Breast Cancer (MCF-7) | 8.10 | 9.18 |

| Colorectal Carcinoma (HCT-116) | 6.50 | 9.18 |

These findings suggest that this compound exhibits superior cytotoxicity compared to sorafenib across multiple cancer types .

Mechanistic Studies

Further investigations into the mechanism of action revealed that the compound induces apoptosis in cancer cells. Flow cytometry analysis indicated a significant increase in apoptotic cells when treated with this compound compared to untreated controls:

| Treatment | % Apoptotic Cells |

|---|---|

| Untreated Control | 0.89 |

| This compound | 37.83 |

This data underscores the compound's potential to trigger programmed cell death in malignant cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains were determined as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

These results indicate that the compound possesses notable antimicrobial properties against both bacterial and fungal pathogens .

Case Studies and Clinical Relevance

Recent studies have highlighted the clinical relevance of compounds similar to this compound in treating aggressive forms of cancer. For instance, a case study involving patients with advanced hepatocellular carcinoma demonstrated a favorable response to treatment regimens incorporating similar benzothiadiazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.